

Enecadin Hydrochloride: A Technical Guide for Research Professionals

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Compound of Interest

Compound Name: *Enecadin hydrochloride*

Cat. No.: *B1245387*

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Abstract

Enecadin hydrochloride (also known as NS-7) is a neuroprotective agent that has been investigated for its therapeutic potential in ischemic stroke.[1] Although its clinical development was discontinued after Phase II trials, its mechanisms of action offer valuable insights for researchers in neuroprotection and drug development.[1][2] This technical guide provides an in-depth overview of **Enecadin hydrochloride**, including its chemical properties, multifaceted mechanism of action, preclinical data, and detailed experimental protocols. The information is intended to support further research into neuroprotective strategies for cerebrovascular diseases.

Chemical Properties and Synthesis

Enecadin hydrochloride is a phenylpyrimidine derivative with the following chemical properties:

Property	Value
IUPAC Name	4-(4-fluorophenyl)-2-methyl-6-[[5-(piperidin-1-yl)pentyl]oxy}pyrimidine hydrochloride
Molecular Formula	C ₂₁ H ₂₉ ClFN ₃ O
Molecular Weight	393.93 g/mol
CAS Number	178429-67-9
Chemical Structure	(Image of the chemical structure of Enecadin hydrochloride)

A detailed synthesis of Enecadin has been described in the literature and involves a multi-step process culminating in a Williamson ether synthesis.[\[1\]](#)

Mechanism of Action

Enecadin hydrochloride exerts its neuroprotective effects through a dual mechanism involving the blockade of voltage-gated ion channels and the inhibition of calpain enzymes. This combination of activities addresses key pathways in the ischemic cascade that lead to neuronal cell death.

Blockade of Voltage-Gated Sodium and Calcium Channels

During cerebral ischemia, disruption of normal ion gradients leads to excessive neuronal depolarization. This triggers the opening of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels, resulting in a massive influx of these ions. This ionic imbalance is a critical early event in the ischemic cascade, leading to:

- **Excitotoxicity:** The excessive influx of Ca²⁺ overactivates various downstream enzymes, leading to the production of reactive oxygen species and cellular damage.
- **Cytotoxic Edema:** The influx of Na⁺ contributes to cellular swelling and eventual lysis.

Enecadin hydrochloride has been shown to be a potent blocker of both voltage-dependent Na⁺ and Ca²⁺ channels.[\[3\]](#) By inhibiting these channels, Enecadin helps to stabilize neuronal

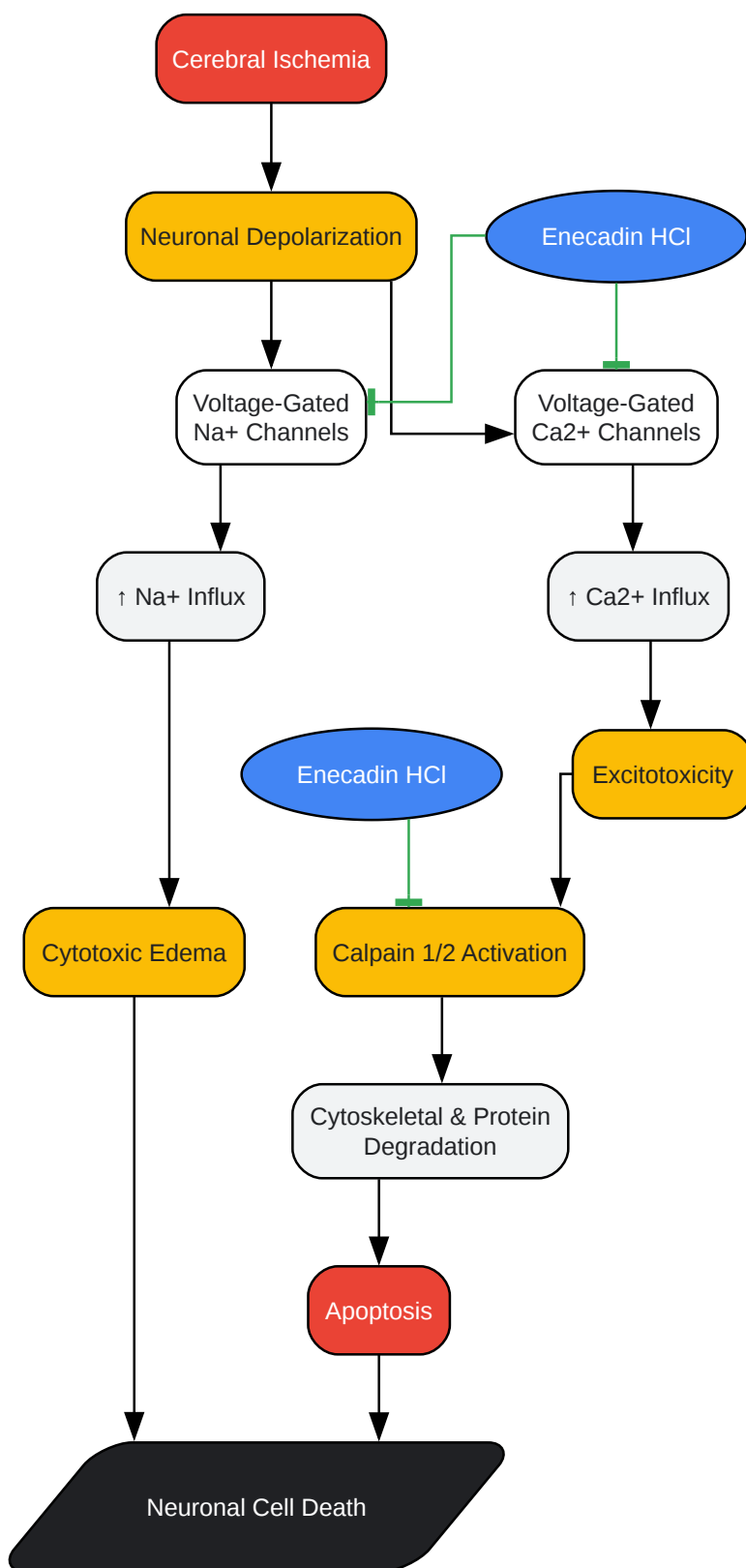
membranes, reduce the influx of neurotoxic ions, and thereby mitigate the downstream consequences of excitotoxicity and cytotoxic edema.[1]

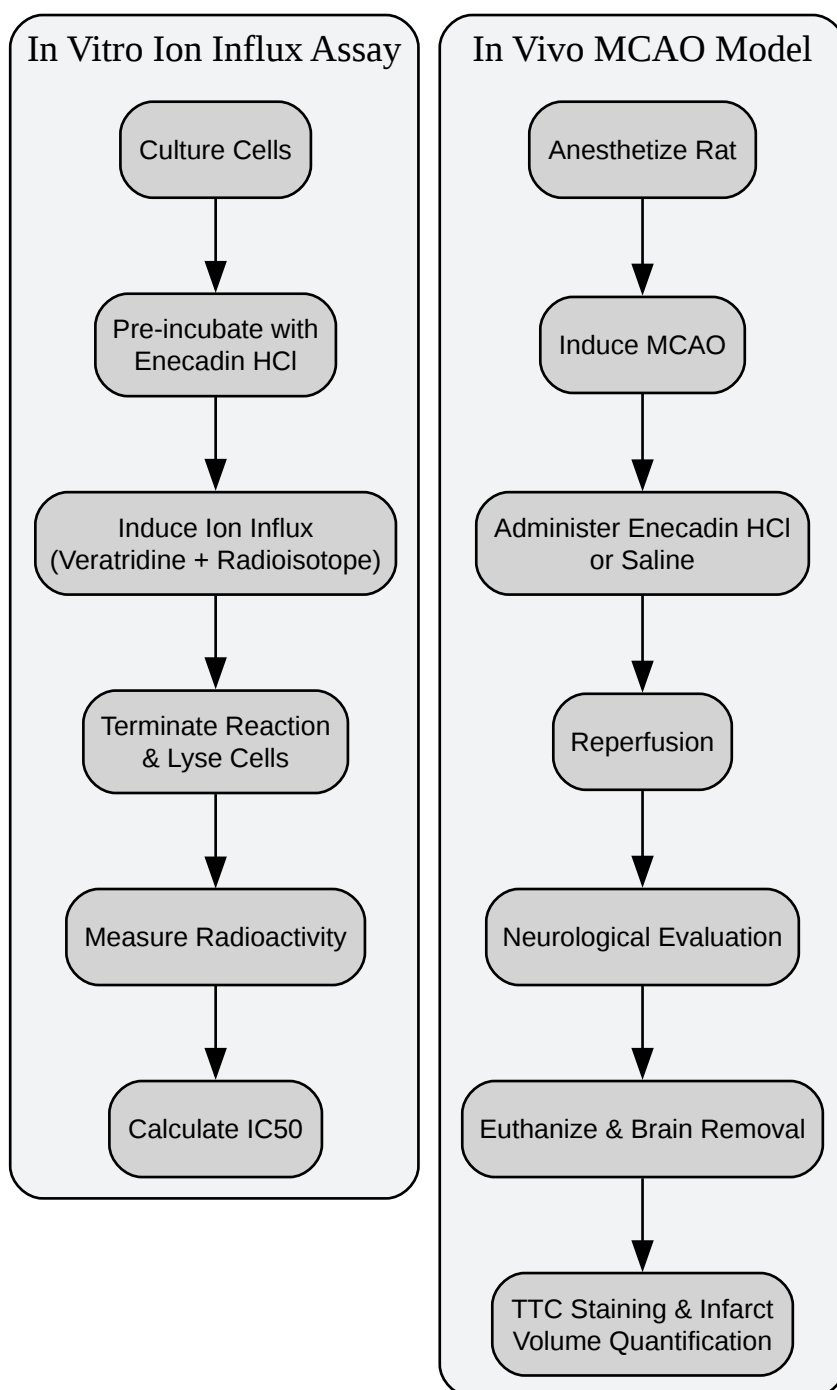
Inhibition of Calpain 1 and 2

Calpains are a family of calcium-dependent cysteine proteases that are activated by the elevated intracellular calcium levels seen during ischemia. Once activated, calpains cleave a wide range of cellular proteins, including cytoskeletal components, membrane receptors, and enzymes, leading to the breakdown of cellular structure and function, and ultimately, apoptosis. **Enecadin hydrochloride** has been identified as an inhibitor of both calpain 1 and calpain 2. By inhibiting these proteases, Enecadin helps to preserve the integrity of cellular components and prevent the execution of apoptotic pathways.

Signaling Pathways

The neuroprotective effects of **Enecadin hydrochloride** can be visualized through its impact on key signaling pathways initiated by cerebral ischemia.





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References

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